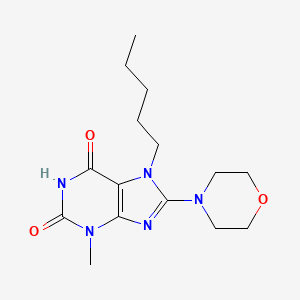
3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5, which plays a critical role in the regulation of synaptic plasticity and neuronal excitability. MPEP has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Inhibitory Activity and Anti-inflammatory Applications
Research has highlighted the potential of morpholine derivatives in the field of medicine, particularly for their inhibitory activity against enzymes and anti-inflammatory effects. For example, cyclodidepsipeptides, such as 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione, have been evaluated for their ability to inhibit xanthine oxidase (XO) activity and suppress nuclear factor of κB (NF-κB) activation, offering promise for the treatment of conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).
Synthesis and Chemical Properties
The synthesis of morpholine derivatives has been explored for creating potent antimicrobials. For instance, the efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine demonstrates the chemical versatility of these compounds, which are useful for synthesizing a variety of pharmacologically relevant molecules (Kumar et al., 2007).
Ring-Opening Polymerization
Morpholine-2,5-dione derivatives have been used in the ring-opening polymerization to produce polymers with potential biomedical applications. These processes involve the creation of biodegradable polymers, showcasing the morpholine derivatives' utility in developing environmentally friendly materials (Chisholm et al., 2006).
Antimicrobial Activity
The antimicrobial properties of morpholine derivatives, such as 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, have been investigated, showing effectiveness against bacterial strains like Escherichia coli. This underscores the potential of these compounds in addressing antibiotic resistance and developing new therapeutic agents (Yancheva et al., 2012).
Enzymatic Polymerization
The enzymatic polymerization of morpholine-2,5-dione derivatives has been studied as a novel route to synthesize poly(ester amide)s. This method highlights the use of green chemistry principles in polymer synthesis, contributing to the development of sustainable materials (Feng et al., 2000).
Propiedades
IUPAC Name |
3-methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-3-4-5-6-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-7-9-23-10-8-19/h3-10H2,1-2H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTMIPXAJCUCQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-morpholino-7-pentyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2535939.png)

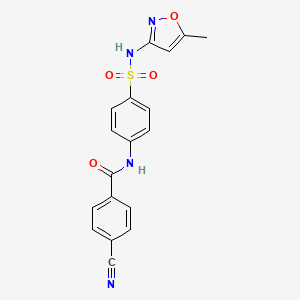
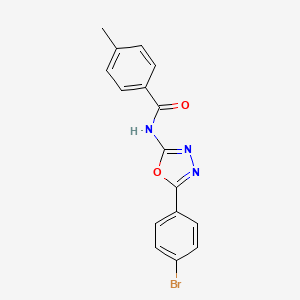
![2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2535949.png)
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2535950.png)

![8-(3,4-Dimethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2535954.png)
![3-[1-(2-Methylpropyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2535955.png)
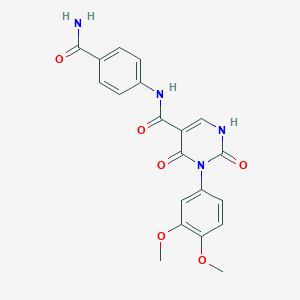
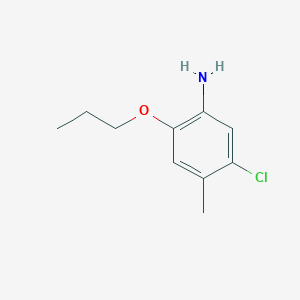

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2535959.png)
![spiro[1,3-benzoxazine-2,1'-cyclopentan]-4(3H)-one](/img/structure/B2535960.png)